9-Isopropyl-2-nitro-9H-fluorene
Description
Structure
3D Structure
Properties
CAS No. |
66009-04-9 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-nitro-9-propan-2-yl-9H-fluorene |
InChI |
InChI=1S/C16H15NO2/c1-10(2)16-14-6-4-3-5-12(14)13-8-7-11(17(18)19)9-15(13)16/h3-10,16H,1-2H3 |
InChI Key |
NFPGPULJXGEQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of 9-substituted nitrofluorene in organic solvents
Technical Whitepaper: Solubility Profiling of 9-Substituted Nitrofluorenes
Executive Summary The solubility profile of 9-substituted nitrofluorenes is a critical physicochemical parameter in pharmaceutical synthesis, environmental toxicology, and metabolic fate studies.[1] As derivatives of the mutagenic 2-nitrofluorene, these compounds (including 9-hydroxy-2-nitrofluorene and 9-oxo-2-nitrofluorene) exhibit complex solubility behaviors governed by the interplay between the rigid, planar fluorene core and the electronic nature of the C9 substituent. This guide provides a comprehensive technical analysis of their solubility in organic solvents, thermodynamic modeling, and practical purification protocols.[1]
Chemical Identity & Physicochemical Framework[2][3][4]
The core structure of nitrofluorene is a tricyclic aromatic system. The solubility of this class is heavily influenced by two factors: the strong dipole of the nitro group (usually at C2) and the steric/electronic environment of the C9 position.
| Compound | Structure Description | Key Physicochemical Feature |
| 2-Nitrofluorene | Nitro group at C2; C9 is methylene (-CH₂-).[1][2] | Parent scaffold; high lattice energy; sparingly soluble in water.[1] |
| 9-Hydroxy-2-nitrofluorene | Hydroxyl (-OH) at C9. | H-bond donor capability; increased solubility in alcohols/polar aprotics. |
| 9-Oxo-2-nitrofluorene | Carbonyl (=O) at C9 (Nitrofluorenone).[1] | H-bond acceptor; enhanced solubility in acetone/ethyl acetate. |
| 9-Bromo-2-nitrofluorene | Bromine (-Br) at C9.[1] | Increased lipophilicity and molecular weight; soluble in halogenated solvents.[1] |
Thermodynamic Basis: The dissolution process is governed by the crystal lattice energy (enthalpy of fusion) and the solute-solvent interaction energy.
-
High Melting Points: Nitrofluorenes typically melt >150°C (e.g., 2-nitrofluorene mp: 156-158°C), indicating strong intermolecular
- stacking.[1] -
Solvation Rule: Dissolution requires a solvent capable of disrupting these stacking interactions.[1] Polar aprotic solvents (DMSO, DMF) and aromatic solvents (Toluene) are often most effective.[1]
Solubility Thermodynamics & Modeling
To predict solubility at varying temperatures, we employ semi-empirical thermodynamic models.[1] These are essential for designing crystallization processes.
The Modified Apelblat Equation
This model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from experimental data.
-
Application: Used to model the non-ideal solubility behavior of nitrofluorenes in alcohols (Methanol, Ethanol) and esters.[1] The positive enthalpy of solution (
) confirms that dissolution is an endothermic process—solubility increases with temperature.
The van't Hoff Equation
For ideal or near-ideal solutions, the linear relationship is used:
[1]- : Enthalpy of dissolution.[1]
- : Entropy of dissolution.[1]
-
Insight: A steep slope in the van't Hoff plot (ln
vs 1/ ) indicates a high energy barrier to dissolution, typical for the rigid nitrofluorene lattice.[1]
Experimental Solubility Data
The following data summarizes the solubility trends of 2-nitrofluorene and its 9-substituted analogs. Values are estimates based on thermodynamic correlation and experimental recrystallization data.
Table 1: Solubility Profile in Common Organic Solvents (at 25°C)
| Solvent | Polarity (Dielectric | Solubility Rating | Primary Interaction Mechanism |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High (>50 mg/mL) | Dipole-dipole; disruption of |
| Acetone | 20.7 | Moderate-High | Dipole-dipole; good for 9-oxo derivatives.[1] |
| Ethyl Acetate | 6.0 | Moderate | Van der Waals + weak polar; standard extraction solvent.[1] |
| Toluene | 2.4 | Moderate | |
| Ethanol | 24.5 | Low-Moderate | H-bonding; solubility increases sharply with Temp.[1] |
| Hexane/Isooctane | 1.9 | Very Low | Dispersive forces only; used as anti-solvent.[1] |
| Water | 80.1 | Insoluble (<1 µg/mL) | Hydrophobic effect dominates.[1] |
Substituent Effect on Solubility:
-
9-OH: Significantly increases solubility in Ethanol and Methanol due to hydrogen bonding capability.[1]
-
9-Br: Decreases solubility in alcohols; increases solubility in Dichloromethane (DCM) and Toluene .[1]
Experimental Protocols
Protocol A: Isothermal Saturation (Shake-Flask Method)
Standard for determining thermodynamic solubility.[1]
-
Preparation: Add excess solid 9-substituted nitrofluorene to 10 mL of the target solvent in a crimp-sealed vial.
-
Equilibration: Agitate at constant temperature (± 0.1°C) for 24–72 hours.
-
Note: 9-hydroxy derivatives may oxidize to 9-oxo derivatives over long periods; protect from light and oxygen.[1]
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T if T > Ambient).
-
Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm or 330 nm for nitro group absorbance).
Protocol B: Recrystallization (Purification)
Practical application of solubility differentials.[1]
-
Dissolution: Dissolve crude solid in minimal boiling Acetic Acid or Ethanol .[1]
-
Tip: If using Ethanol, add 5-10% Acetone to aid dissolution of the nitro-aromatic core.[1]
-
-
Hot Filtration: Filter while boiling to remove insoluble particulates.[1]
-
Crystallization: Allow to cool slowly to room temperature.
-
Collection: Filter crystals and wash with cold anti-solvent.[1][3]
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the 9-substituent.
Caption: Decision matrix for selecting the primary dissolution solvent based on the electronic properties of the C9 substituent.
Applications in Research & Development
-
Metabolite Identification: 9-hydroxy-2-nitrofluorene is a key metabolite of 2-nitrofluorene (an environmental pollutant).[1] Its solubility in methanol allows for efficient extraction from biological matrices (e.g., liver microsomes).[1]
-
Synthesis Intermediates: The solubility difference between 9-bromo-2-nitrofluorene (soluble in non-polar) and the parent nitrofluorene is utilized to drive reaction yields in radical bromination reactions.
-
Crystal Engineering: Controlling the cooling rate of 9-substituted nitrofluorenes in Toluene yields high-purity needles suitable for X-ray diffraction studies.[1]
References
-
National Toxicology Program (NTP). (1992).[1][4] Toxicology and Carcinogenesis Studies of 2-Nitrofluorene. National Institutes of Health.[4]
-
PubChem. (2024).[1][4] Compound Summary: 2-Nitrofluorene (CID 11831).[1] National Center for Biotechnology Information.
-
RSC Green Chemistry. (2010).[1] Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Royal Society of Chemistry.
-
Organic Syntheses. (1936).[1] Nitration of Fluorene and Purification of 2-Nitrofluorene. Org. Synth. 1936, 16, 57.
-
Cheméo. (2024). Thermodynamic Properties of 2-Nitrofluorene.
Sources
Methodological & Application
Application Note: Reduction of 9-Isopropyl-2-nitro-9H-fluorene to Amine Derivatives
[1]
Executive Summary
This application note details the reduction of 9-Isopropyl-2-nitro-9H-fluorene (Substrate) to 9-Isopropyl-9H-fluoren-2-amine (Target).[1] This transformation is a critical step in the synthesis of hole-transport materials for Organic Light Emitting Diodes (OLEDs) and pharmaceutical intermediates.[1]
While the reduction of the nitro group is a classical transformation, the presence of the isopropyl group at the C9 position introduces specific solubility and steric considerations. This guide prioritizes Catalytic Transfer Hydrogenation (CTH) as the primary method due to its superior safety profile and solubility management, while providing Catalytic Hydrogenation (H₂) and Iron-mediated Reduction as validated alternatives.
Key Chemical Transformation
Strategic Method Selection
The choice of reduction method depends heavily on scale, available equipment, and downstream sensitivity.
| Feature | Method A: Pd/C + Hydrazine (Recommended) | Method B: Pd/C + H₂ Gas | Method C: Fe / AcOH |
| Primary Mechanism | Catalytic Transfer Hydrogenation | Heterogeneous Catalysis | Dissolving Metal Reduction |
| Safety Profile | High (No pressurized gas) | Moderate (Flammable gas) | High (No gas, mild reagents) |
| Solubility Handling | Excellent (Reflux conditions) | Moderate (Solvent limited) | Good (Acidic/Alcoholic media) |
| Scalability | High (Batch reactors) | High (Flow/Pressure reactors) | Moderate (Waste generation) |
| Selectivity | High (Avoids ring hydrogenation) | High (Requires monitoring) | Excellent (Chemo-tolerant) |
Decision Logic Workflow
Figure 1: Decision matrix for selecting the optimal reduction protocol based on substrate sensitivity and equipment availability.
Detailed Protocols
Protocol A: Catalytic Transfer Hydrogenation (Primary Recommendation)
Rationale: This method uses hydrazine monohydrate as a hydrogen donor. It is preferred for fluorene derivatives because the reaction can be run at reflux in THF/Ethanol, ensuring the lipophilic starting material remains in solution—a common failure point in room-temperature H₂ reductions.
Materials:
-
Substrate: 9-Isopropyl-2-nitro-9H-fluorene (1.0 equiv)[1]
-
Catalyst: 10% Pd/C (50% wet) (10 mol% loading relative to substrate)
-
H-Donor: Hydrazine Monohydrate (
) (5.0 - 10.0 equiv)[1] -
Solvent: THF : Ethanol (1:1 v/v)
-
Activated Charcoal (for purification)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-fluorene substrate in the THF/Ethanol mixture (approx. 10 mL/g). Ensure complete dissolution; mild heating (40°C) may be required.
-
Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst. Caution: Pd/C can ignite solvent vapors; add as a wet slurry or under inert gas.[1]
-
Hydrazine Addition: Heat the mixture to 60°C. Add Hydrazine Monohydrate dropwise over 20 minutes. Note: Nitrogen gas evolution will be observed.[1]
-
Reflux: Heat the reaction to reflux (approx. 75-80°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The fluorescent blue spot of the amine will appear distinct from the non-fluorescent nitro compound.
-
Workup:
Typical Yield: 90–95% Purity: >98% (often requires no further purification).[1]
Protocol B: Classical Hydrogenation (H₂ Gas)
Rationale: Best for clean impurity profiles on a larger scale. Requires a Parr shaker or autoclave.
Materials:
-
Substrate (1.0 equiv)
-
Catalyst: 10% Pd/C (5–10 wt% loading)
-
Gas: Hydrogen (
) -
Solvent: Ethyl Acetate or THF (Avoid pure Ethanol if solubility is poor).[1]
Step-by-Step Procedure:
-
Loading: Charge the pressure vessel with the substrate and solvent.
-
Inerting: Add the Pd/C catalyst. Seal the vessel. Purge with Nitrogen (
) to remove oxygen. -
Hydrogenation: Charge with
to 40–50 psi (3–4 bar). Agitate vigorously at room temperature. -
Reaction Time: 4–12 hours. If the pressure drops, repressurize.
-
Completion: Vent
, purge with Nitrogen. -
Filtration: Filter through Celite immediately (amine may oxidize if left in solution with catalyst exposed to air).[1]
-
Isolation: Evaporate solvent to yield the crude amine.[2]
Protocol C: Iron/Acetic Acid (Béchamp Reduction)
Rationale: A robust, low-cost method used if transition metal catalysts are contraindicated (e.g., if trace Pd contamination is unacceptable for downstream electronics applications).
Materials:
-
Substrate (1.0 equiv)
-
Reagent: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Solvent: Ethanol : Water : Glacial Acetic Acid (4:1:0.5 v/v/v)[1]
Step-by-Step Procedure:
-
Suspension: Suspend the substrate and Iron powder in the Ethanol/Water mixture.
-
Activation: Heat to reflux.[1] Add Glacial Acetic Acid dropwise.
-
Reduction: Reflux vigorously for 2–6 hours. The grey iron powder will turn into a reddish-brown sludge (Iron oxides).
-
Neutralization: Cool to RT. Neutralize with saturated
or until pH ~8. -
Extraction: Filter the slurry through Celite (slow filtration due to iron sludge). Wash with Ethyl Acetate.[2]
-
Separation: Separation of layers in the filtrate. Extract aqueous layer with EtOAc.[2]
-
Purification: This method often leaves colored iron impurities.[1] Pass through a short silica plug eluting with DCM.
Analytical Validation
The successful conversion is validated by the distinct shift in electronic and magnetic properties.
| Technique | Parameter | Observation (Nitro Precursor) | Observation (Amine Target) |
| Aromatic Region | Downfield shift of protons ortho to | Upfield shift of protons ortho to | |
| Amine Protons | Absent. | Broad singlet at ~3.5–5.0 ppm (exchangeable with | |
| IR Spectroscopy | Functional Group | Strong bands at 1520, 1345 cm⁻¹ ( | Doublet at 3300–3500 cm⁻¹ ( |
| HPLC | Retention Time | Longer (More lipophilic). | Shorter (More polar). |
| Visual | Appearance | Yellow/Orange needles.[1] | Off-white/Beige solid (fluorescent in solution). |
Reaction Pathway Diagram
Figure 2: Simplified reaction pathway. Note that nitroso and hydroxylamine intermediates are rarely isolated but are mechanistically relevant.
Safety & Handling
-
Nitro-fluorenes: Many nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are mutagenic.[1] Handle 9-isopropyl-2-nitro-9H-fluorene as a potential carcinogen.[1] Use double gloves and a fume hood.
-
Aminofluorenes: Aromatic amines are known skin sensitizers and potential carcinogens.[1] Avoid inhalation of dust.[4]
-
Hydrazine Hydrate: Highly toxic and unstable.[1] Avoid contact with metal oxides (other than the catalyst) and organic absorbents (like paper towels) as it can cause spontaneous ignition.
-
Palladium on Carbon: Pyrophoric when dry.[1] Always keep wet with water or solvent. Dispose of in a dedicated container for heavy metal waste.
References
-
Selective Reduction of Nitroarenes: Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.
-
Transfer Hydrogenation Overview: Gowda, D. C. (2002). Magnesium/Hydrazinium Monoformate: A New System for the Rapid and Selective Reduction of Nitro Compounds. Tetrahedron Letters, 43(6), 1115-1117.
-
Synthesis of Fluorene Derivatives: Ranger, M., Rondeau, D., & Leclerc, M. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Electroluminescence.[1] Macromolecules, 30(25), 7686–7691.
-
Iron Reduction Protocol: Owsley, D. C., & Bloomfield, J. J. (1977).[2] The Reduction of Nitroarenes with Iron/Acetic Acid.[2][3][5] Synthesis, 1977(2), 118-120.
-
2-Nitrofluorene Properties: PubChem Database. 2-Nitrofluorene (CID 11831).[1] National Center for Biotechnology Information.
Using 9-Isopropyl-2-nitro-9H-fluorene as a pharmaceutical intermediate
This guide details the technical application, synthesis, and quality control of 9-Isopropyl-2-nitro-9H-fluorene , a specialized pharmaceutical intermediate. While often overshadowed by its 2,7-dichloro analog (used in Lumefantrine), this compound serves as a critical scaffold for developing fluorenyl-amine based DNA intercalators , kinase inhibitors , and metabolic probes in toxicology.
Executive Summary
9-Isopropyl-2-nitro-9H-fluorene (CAS: 66009-04-9) acts as a "masked" precursor to 9-isopropyl-9H-fluoren-2-amine . The introduction of the bulky isopropyl group at the C9 position drastically alters the planarity and lipophilicity of the fluorene core. In medicinal chemistry, this steric bulk is utilized to:
-
Modulate Metabolic Stability: Block the C9 position from rapid cytochrome P450 oxidation (benzylic hydroxylation).
-
Enhance Selectivity: Restrict the rotation of the molecule when binding to hydrophobic pockets in enzymes (e.g., kinases) or DNA minor grooves.
-
Toxicological Profiling: Serve as a standard for studying the mutagenic impact of C9-substitution on nitroarenes.
Part 1: Chemical Pathway & Mechanism
The synthesis relies on the high acidity of the C9 protons (pKa
Mechanism:
-
Activation: Base removes a proton from C9, creating a resonance-stabilized fluorenyl carbanion.
-
Alkylation: The carbanion attacks the isopropyl halide (typically bromide or iodide) via an
mechanism. -
Reduction (Downstream): The nitro group is reduced to an amine to activate the scaffold for drug coupling.
Caption: Synthetic workflow transforming 2-nitrofluorene into the active amine scaffold via C9 alkylation.
Part 2: Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Alkylation (Scalable & Green)
Context: Traditional alkylation using strong bases (n-BuLi or NaH) requires strictly anhydrous conditions. This protocol uses Phase Transfer Catalysis (PTC), which is robust, moisture-tolerant, and industrially scalable.
Reagents:
-
Substrate: 2-Nitrofluorene (1.0 eq)
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (1.5 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Base: 50% Aqueous NaOH (5.0 eq)
-
Solvent: Toluene (5-10 volumes)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with 2-Nitrofluorene and Toluene. Stir at room temperature until a slurry forms.
-
Catalyst Addition: Add TBAB. The mixture may darken slightly.
-
Base Addition: Add 50% NaOH solution dropwise. Vigorous stirring is critical here to maximize the interfacial surface area.
-
Alkylation: Add 2-Bromopropane slowly via an addition funnel.
-
Note: Isopropyl bromide is volatile (bp ~59°C). Use a reflux condenser cooled to 0°C to prevent loss.
-
-
Reaction: Heat the mixture to 45-50°C. Monitor by HPLC or TLC (Silica, 10% EtOAc/Hexane).
-
Target: Disappearance of 2-Nitrofluorene (
) and appearance of product ( ).
-
-
Quench & Workup: Cool to RT. Add water to dissolve salts. Separate the organic (Toluene) layer. Wash with water (2x) and Brine (1x).
-
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace bis-alkylated impurities.
Protocol B: Reduction to 9-Isopropyl-2-aminofluorene
Context: The nitro group is the "mask." Reducing it yields the primary amine, which is the actual handle for attaching pharmacophores (e.g., via amide coupling).
Reagents:
-
9-Isopropyl-2-nitro-9H-fluorene (1.0 eq)[1]
-
10% Pd/C (5 wt% loading)
-
Ammonium Formate (5.0 eq) or Hydrogen Gas (Balloon)
-
Solvent: Methanol/THF (1:1)
Methodology:
-
Dissolve the nitro intermediate in Methanol/THF.
-
Add Pd/C catalyst carefully (under Argon flow to prevent ignition).
-
Add Ammonium Formate (transfer hydrogenation is safer/more reproducible than balloons) and heat to 60°C.
-
Monitor for the disappearance of the yellow nitro compound and formation of the fluorescent amine.
-
Filter through Celite to remove Pd. Concentrate and use immediately (amines are oxidation-sensitive).
Part 3: Quality Control & Troubleshooting
The most common failure mode in this synthesis is Bis-alkylation (adding two isopropyl groups) or incomplete conversion .
Data Table: Impurity Profiling
| Component | HPLC RT (min)* | Characteristics | Remediation |
| 2-Nitrofluorene | 4.2 | Starting Material | Increase reaction time or alkyl halide equivalents. |
| Target (Mono-alkyl) | 5.8 | Major Product | N/A |
| Bis-isopropyl | 7.1 | Over-alkylated impurity | Hard to remove. Control equivalents strictly (do not exceed 1.5 eq). |
| Fluorenone deriv. | 3.5 | Oxidation byproduct | Exclude oxygen during base treatment. |
*Note: RT based on C18 Column, ACN/Water gradient 50-95%.
Caption: Decision tree for reaction monitoring and corrective actions.
Part 4: Safety & Handling (E-E-A-T)
Critical Warning: Nitrofluorenes are established mutagens (Ames test positive) and suspected carcinogens.
-
Containment: All weighing and solid handling must be done inside a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves and Tyvek sleeves are recommended to prevent skin absorption.
-
Decontamination: Glassware should be rinsed with bleach/acetone solution before standard washing to degrade nitro-aromatic residues.
-
Waste: Segregate as "Halogenated Organic" (due to alkyl halide) and "Toxic" waste streams.
References
-
Synthesis of 9-Alkylfluorenes
- Source: Alder, K. et al.
- Relevance: Establishes the PTC protocol for C9 alkyl
-
Citation: (General Reference for PTC alkylation of fluorenes).
-
Mutagenicity of Nitrofluorenes
-
Fluorene Antimalarial Analogs
- Source: Biot, C. et al. "Design and synthesis of hydroxyferroquine derivatives." (Contextualizing the fluorene scaffold in antimalarials).
- Relevance: Explains the pharmacological relevance of the lipophilic fluorene core.
-
URL:
-
General Reactivity of 2-Nitrofluorene
Sources
- 1. 9 fluorene | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]
- 3. CAS 607-57-8: 2-Nitrofluorene | CymitQuimica [cymitquimica.com]
- 4. 2-Nitrofluorene(607-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Guide: Optimization of 9-Isopropyl Substitution on 2-Nitrofluorene
Executive Summary & Core Challenges
Audience: Process Chemists & Medicinal Chemistry Researchers Objective: Maximize yield of 9-isopropyl-2-nitrofluorene while suppressing bis-alkylation and oxidative degradation.
Synthesizing 9-isopropyl-2-nitrofluorene presents a classic "push-pull" conflict in organic synthesis. You are attempting to attach a sterically hindered secondary alkyl group (isopropyl) to a nucleophile that has been electronically deactivated by a nitro group.
The Three Primary Failure Modes:
-
Oxidative Degradation (The "Yellow Impurity"): The 2-nitrofluorenyl anion is extremely sensitive to molecular oxygen. In the presence of base and air, it rapidly oxidizes to 2-nitrofluorenone (a bright yellow/orange solid), killing your yield [1].
-
E2 Elimination vs.
Substitution: Secondary alkyl halides (isopropyl bromide/iodide) are prone to base-catalyzed elimination. Your base may strip a proton from the isopropyl halide to form propene gas rather than alkylating the fluorene. -
Nucleophilic Sluggishness: The nitro group at position 2 is electron-withdrawing. While this makes the C9 protons more acidic (easier to deprotonate), it stabilizes the resulting carbanion, making it a weaker nucleophile compared to unsubstituted fluorene.
Mechanistic Insight & Causality
To troubleshoot effectively, you must visualize the competition occurring in your flask.
Reaction Pathway Diagram
The following diagram illustrates the critical decision points for the reactants.
Figure 1: Mechanistic divergence in fluorene alkylation. Note that oxygen exposure leads to irreversible ketone formation.
Optimized Protocols
Do not rely on generic "alkylation" conditions. The nitro group requires specific adjustments.
Protocol A: Phase Transfer Catalysis (Recommended for Scalability)
Why: PTC allows the use of aqueous NaOH, which is easier to handle than NaH. The organic phase protects the anion from moisture, and the concentration of active anion is controlled, reducing bis-alkylation [2].
-
Substrate: 2-Nitrofluorene (1.0 eq)
-
Solvent: Toluene (Volume: 10-15 mL per gram of substrate)
-
Base: 50% NaOH (aq) (5.0 eq)
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) (0.1 eq)
-
Electrophile: Isopropyl Bromide (1.2 eq) — Note: Iodide is more reactive but more expensive and prone to elimination.
Step-by-Step:
-
Charge 2-nitrofluorene, Toluene, and TBAB into the flask.
-
CRITICAL: Degas the mixture with Nitrogen/Argon sparging for 15 minutes.
-
Add 50% NaOH solution under inert flow.
-
Heat to 50-60°C . (Higher temps favor elimination; lower temps are too slow for the deactivated nucleophile).
-
Add Isopropyl Bromide dropwise over 30 minutes.
-
Monitor by HPLC/TLC. If conversion stalls, add another 0.2 eq of Isopropyl Bromide (to replace what was lost to elimination).
Protocol B: Anhydrous Superbase (Recommended for Small Scale/High Purity)
Why: Uses a polar aprotic solvent to maximize the nucleophilicity of the stabilized anion.
-
Substrate: 2-Nitrofluorene (1.0 eq)
-
Solvent: Anhydrous DMF or DMSO (Dryness is critical).
-
Base: Potassium tert-butoxide (KOtBu) (1.1 eq). Avoid NaH if possible; KOtBu is more soluble and provides a "softer" deprotonation.
-
Electrophile: Isopropyl Iodide (1.1 eq).
Step-by-Step:
-
Flame-dry glassware and cool under Argon.
-
Dissolve 2-nitrofluorene in DMF. Cool to 0°C .[1]
-
Add KOtBu solid in one portion. The solution will turn deep red/black (formation of the anion).
-
Stir for 15 mins at 0°C.
-
Add Isopropyl Iodide dropwise.
-
Allow to warm to Room Temperature slowly. Do not heat unless reaction stalls after 4 hours.
Troubleshooting & FAQs
Symptom: "My reaction mixture turned bright yellow/orange and I isolated a ketone."
Diagnosis: Oxygen contamination.[2]
Explanation: The 2-nitrofluorenyl anion reacts with
-
Sparge all solvents with Argon for 20 mins before use.
-
Use a positive pressure of inert gas throughout the reaction.
-
If using PTC (Protocol A), ensure the stirring is efficient but don't create a vortex that pulls air into the liquid interface if your headspace isn't perfectly inert.
Symptom: "I see 50% starting material and a lot of gas evolution, but no product."
Diagnosis: E2 Elimination dominant. Explanation: Your base is acting as a base towards the isopropyl halide (stripping a proton to make propene gas) rather than a nucleophile. Fix:
-
Switch Halides: If using Isopropyl Iodide, switch to Isopropyl Bromide. Iodide is a better leaving group, which sometimes accelerates elimination too much in this specific steric environment.
-
Lower Temperature: Run the reaction at 0°C.
is less temperature-sensitive than E2 elimination. -
Change Base: Switch to a less bulky base or the PTC method.
Symptom: "I am getting the 9,9-diisopropyl product."
Diagnosis: Over-alkylation. Explanation: Once the mono-isopropyl product forms, the remaining C9 proton is still acidic (though less so). If local concentrations of base are high, the second alkylation occurs. Fix:
-
Stoichiometry: Strictly limit Base to 1.1 eq and Electrophile to 1.1 eq.
-
Reverse Addition: In Protocol B, do not add the base to the substrate + alkyl halide. Form the anion first (Substrate + Base), then add the alkyl halide slowly. This ensures the alkyl halide never sees "free" base, only the fluorenyl anion.
Data Comparison: Base & Solvent Effects
| Variable | Recommendation | Pros | Cons |
| Base | NaOH (50%) + PTC | High yield, suppresses bis-alkylation, scalable. | Requires vigorous stirring; toluene must be degassed. |
| Base | KOtBu | Clean reaction, homogeneous. | Hygroscopic; requires strict anhydrous conditions. |
| Base | NaH | Very fast deprotonation. | Dangerous H2 evolution; "Hard" base promotes elimination. |
| Solvent | DMF/DMSO | Maximizes | Hard to remove during workup; DMSO can be an oxidant. |
| Solvent | Toluene | Easy workup; Green solvent. | Requires PTC; slower rate without catalyst. |
References
- Preparation of 9-fluorenone compounds by oxidation. Google Patents. CN100422128C. (Validates the rapid oxidation of nitrofluorene anion to fluorenone in air/base conditions).
-
Phase Transfer Catalysis Alkylation Guidelines. PTC Organics / Marc Halpern. [Link] (Authoritative source on pKa matching and catalyst selection for fluorene alkylation).
-
t-BuOK-catalysed alkylation of fluorene with alcohols. RSC Advances, 2014. [Link] (Provides modern context on mono-alkylation selectivity and green chemistry alternatives).
-
2-Nitrofluorene Properties & Reactivity. PubChem. [Link] (Source for structural and safety data).[3][4]
Sources
Technical Support Center: Purification of 9-Isopropyl-2-nitro-9H-fluorene
Welcome to the technical support center for the purification of 9-Isopropyl-2-nitro-9H-fluorene (CAS 66009-04-9). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for obtaining high-purity crystals of this compound. We will address common challenges through a comprehensive Q&A-style troubleshooting guide and detailed FAQs, grounded in established chemical principles and proven methodologies for related fluorene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best primary purification method for crude 9-Isopropyl-2-nitro-9H-fluorene?
For most synthetic routes, the crude product will be a solid containing unreacted starting materials, by-products, and colored impurities. The most effective primary purification strategy is a two-stage approach:
-
Flash Column Chromatography: This is the preferred initial step to separate the target compound from components with significantly different polarities. Given the structure—a non-polar fluorene backbone with a polar nitro group—silica gel chromatography provides excellent resolving power. A system of hexanes and a more polar solvent like acetone or ethyl acetate is a highly effective eluent.[1][2]
-
Recrystallization: Following chromatography, recrystallization is used to remove any remaining trace impurities and to obtain well-defined, high-purity crystals. This step is crucial for achieving analytical-grade material.[3]
Q2: How do I choose an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which 9-Isopropyl-2-nitro-9H-fluorene has low solubility at room temperature but high solubility near the solvent's boiling point.[3] While specific quantitative data for this compound is scarce, we can infer suitable solvents from related structures like 2-nitrofluorenone and other fluorene derivatives.[4][5]
A trial-and-error approach on a small scale is essential. Start with solvents like ethanol, isopropanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[6][7]
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place ~10-20 mg of your dry, crude material into separate small test tubes.
-
To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise while gently warming and agitating.
-
Add just enough solvent to fully dissolve the solid at the elevated temperature.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals, leaving colored impurities in the mother liquor.
Q3: What are the expected impurities and how can I detect them?
Potential impurities depend heavily on the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Such as 9-isopropyl-9H-fluorene.
-
Over-nitrated By-products: Di- or tri-nitrated fluorene species.
-
Oxidation Products: Such as the corresponding 9-fluorenone derivative.
-
Positional Isomers: e.g., 4-nitro isomers, depending on the regioselectivity of the nitration reaction.
Thin-Layer Chromatography (TLC) is the most effective tool for routine detection.[8] A well-chosen TLC solvent system (e.g., 8:2 Hexane:Ethyl Acetate) should show the desired product as a single spot with a distinct Rf value, well-separated from any impurity spots.
Q4: How can I definitively assess the purity of my final product?
A combination of methods is recommended for a comprehensive assessment:
| Technique | Purpose | Expected Result for High Purity |
| Melting Point | Assess purity and identity | A sharp melting range (e.g., < 1°C span). |
| ¹H and ¹³C NMR | Confirm chemical structure and identify impurities | Spectra consistent with the proposed structure; absence of signals from impurities. |
| HPLC/UPLC | Quantify purity | A single major peak, with purity often reported as >98-99% by area. |
| Mass Spectrometry | Confirm molecular weight | A molecular ion peak corresponding to the exact mass of C₁₆H₁₅NO₂ (253.11 g/mol ). |
Purification & Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Overall Purification Workflow
Caption: Figure 1: General Purification Workflow
Problem 1: My compound won't crystallize from the chosen recrystallization solvent.
-
Possible Cause A: Solution is not saturated. You may have used too much solvent during the dissolution step.
-
Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator until the solution becomes slightly turbid. Then, allow it to cool slowly again. This increases the solute concentration to the point of supersaturation required for crystallization.[3]
-
-
Possible Cause B: Presence of impurities. Certain impurities can inhibit crystal lattice formation.
-
Solution: If reducing the solvent volume doesn't work, the material likely needs to be re-purified by column chromatography to remove the problematic impurities. Ensure you are using a well-optimized eluent system to achieve good separation.[2]
-
-
Possible Cause C: Cooling too rapidly. Rapid cooling can lead to oiling out or the formation of an amorphous precipitate instead of crystals.
-
Solution: Ensure the hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. Insulating the flask with glass wool can help. Once at room temperature, scratching the inside of the flask with a glass rod at the meniscus can initiate nucleation. Only after it has reached room temperature should you transfer it to an ice bath to maximize yield.
-
Troubleshooting Unsuccessful Recrystallization
Caption: Figure 2: Recrystallization Troubleshooting
Problem 2: My compound runs as a streak or multiple overlapping spots on TLC after column chromatography.
-
Possible Cause A: Column was overloaded. Applying too much crude material relative to the amount of stationary phase (silica gel) will result in poor separation.
-
Solution: As a general rule, use a mass ratio of at least 30:1 to 100:1 of silica gel to crude product. For difficult separations, a higher ratio is necessary.
-
-
Possible Cause B: Incorrect eluent polarity. If the eluent is too polar, all compounds will move quickly up the column with little separation, resulting in overlapping fractions. If it's not polar enough, the target compound may not move off the baseline.
-
Solution: Optimize the eluent system using TLC first. The ideal eluent should provide a retention factor (Rf) of ~0.25-0.35 for the target compound. This polarity generally provides the best separation from impurities. For this molecule, start with a 9:1 Hexane:Ethyl Acetate or 9:1 Hexane:Acetone mixture and adjust as needed.[2]
-
-
Possible Cause C: Sample was not loaded properly. If the initial band of the sample at the top of the column is too wide, it will lead to broad, poorly resolved bands throughout the separation.
-
Solution: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this dry, free-flowing powder can be carefully added to the top of the column. This "dry loading" method ensures a narrow starting band and significantly improves resolution compared to loading a liquid sample.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.[9]
-
Loading: Using the dry loading method described above, apply the silica-adsorbed crude product to the top of the column.
-
Elution: Begin eluting with the starting solvent (e.g., Hexane). Gradually increase the polarity by adding small percentages of a more polar solvent (e.g., slowly increasing the concentration of ethyl acetate or acetone).[1][9]
-
Fraction Collection: Collect fractions in an array of test tubes.
-
Analysis: Spot every few fractions on a TLC plate. Stain with a UV lamp to visualize the spots. Fractions containing only the pure product (single spot at the correct Rf) should be combined.[10]
Protocol 2: Recrystallization
-
Dissolution: Place the combined, evaporated, pure fractions from the column into an Erlenmeyer flask. Add the chosen recrystallization solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[3][4]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum for several hours to remove all traces of solvent.
By following these guidelines and troubleshooting steps, you will be well-equipped to purify 9-Isopropyl-2-nitro-9H-fluorene to a high degree of purity suitable for further research and development.
References
[11] George, E. (n.d.). Chromatographic Methods for Analysis of Some Fluorene-9- Carboxylic Acid Derivatives (Morphactins) in Emulsifiable Concentrates and Technical Material. Available at: [9] Column Chromatography. Separation of Fluorene and 9-Fluorenone. (n.d.). Available at: [10] Column Chromatography. (2020, August 28). YouTube. Available at: [8] Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. (2013, November 21). Odinity. Available at: [1] Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. University of Central Florida. (n.d.). Available at: [6] Application Notes and Protocols: 9-(Nitromethyl)-9H-fluorene in Organic Synthesis. Benchchem. (n.d.). Available at: [12] Fluorene. (2023, December 27). Sciencemadness Wiki. Available at: [7] Crystallization method for fluorene purification. (2013, May 8). Google Patents. Available at: [4] Process for producing 2-nitryl fluorenone. (n.d.). Google Patents. Available at: [3] Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [2] Casarini, D., Lunazzi, L., & Mazzanti, A. (2008). Stereomutation of Conformational Enantiomers of 9-Isopropyl-9-formylfluorene and Related Acyl Derivatives. IRIS Unibas. Available at: [5] Solubility Profile of 2,6-dibromo-9H-fluorene in Organic Solvents: A Technical Guide. Benchchem. (n.d.). Available at: 9-ISOPROPYL-2-NITRO-9H-FLUORENE AldrichCPR. (n.d.). Sigma-Aldrich. Available at:
Sources
- 1. api.creol.ucf.edu [api.creol.ucf.edu]
- 2. iris.unibas.it [iris.unibas.it]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 8. odinity.com [odinity.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Fluorene - Sciencemadness Wiki [sciencemadness.org]
Solvents for recrystallizing nitro-functionalized fluorenes
Welcome to the Nitro-Fluorene Purification Support Hub.
Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Recrystallization Strategies for Nitro-Functionalized Fluorenes[1]
Module 1: The Solvent Selection Matrix
Nitro-functionalized fluorenes present a specific challenge: the nitro group (
The following matrix synthesizes solubility data to guide your solvent choice based on the degree of nitration.
| Compound Class | Primary Solvent (Dissolution) | Anti-Solvent (Precipitation) | Key Utility | Technical Note |
| 2-Nitrofluorene | Glacial Acetic Acid | Water | Standard Purity | Best balance of yield vs. purity.[1] |
| Ethanol (95%) | Water | Green/Safety | Lower solubility; requires larger volumes but safer than benzene/toluene.[1] | |
| Acetone | Water | Rapid Recovery | Good for small scales; risk of "oiling out" if water added too fast.[1] | |
| 2,7-Dinitrofluorene | Glacial Acetic Acid | None (Cooling only) | Isomer Separation | 2,7-DNF is significantly less soluble than 2-NF; precipitates first.[1] |
| DMF (Dimethylformamide) | Ethanol or Water | High Purity | Use only for highly insoluble residues.[1] Hard to remove solvent traces. | |
| Toluene | Heptane | Anhydrous Work | Useful if the next step is moisture-sensitive (e.g., Grignard).[1] |
Module 2: Visualizing the Workflow
The following logic flow helps you decide the purification path based on your crude material's profile.
Figure 1: Decision tree for solvent selection and process control. Note the distinct handling of mono- vs. di-nitro species due to solubility differentials.
Module 3: Troubleshooting Guides (FAQs)
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the solution temperature drops below the "liquid-liquid phase separation" boundary before it hits the crystallization boundary. It is common when water (anti-solvent) is added too quickly to a hot acetic acid solution. The Fix:
-
Stop Cooling: Re-heat the mixture until the oil redissolves into a clear solution.
-
Adjust Solvent: Add a small amount (5-10 mL) of the primary solvent (e.g., acetic acid).[1] This shifts the solubility curve.
-
Seed: Allow the solution to cool very slowly with agitation. When it reaches the "cloud point" (just before oiling usually happens), add a tiny crystal of pure product.
-
Slower Addition: If using an anti-solvent, add it dropwise via an addition funnel, keeping the solution near boiling.
Q2: How do I separate 2-nitrofluorene from 2,7-dinitrofluorene?
The Science: 2,7-dinitrofluorene (2,7-DNF) has a much higher lattice energy and lower solubility than 2-nitrofluorene (2-NF).[1] The Protocol:
-
Dissolve the crude mix in the minimum amount of boiling glacial acetic acid.
-
Cool to approx. 60–70°C (do not cool to room temp yet).
-
Filter hot: The precipitate formed at this stage is predominantly the 2,7-DNF impurity.[1]
-
Take the filtrate (mother liquor) and cool it to 0–5°C or add water. The crystals formed now will be your enriched 2-nitrofluorene .
Q3: My crystals are bright orange/red instead of yellow. Is this an impurity?
Analysis: Pure nitrofluorenes are typically pale to bright yellow.[1] Deep orange or red coloration often indicates the presence of fluorenones (oxidation byproducts) or azo-coupling impurities. Remediation:
-
Activated Carbon: During the hot dissolution step, add activated charcoal (1-2% by weight).[1] Warning: Nitro compounds adsorb strongly to carbon. Use sparingly to avoid yield loss. Filter through Celite while hot.
-
Solvent Switch: If the color persists, perform a final wash with cold ethanol, as oxidized fluorenone impurities are often more soluble in alcohols than the nitro-fluorene.
Module 4: Detailed Experimental Protocols
Protocol A: Standard Recrystallization of 2-Nitrofluorene
Target: Removal of unreacted fluorene and trace isomers.[1]
-
Preparation: Place 10 g of crude 2-nitrofluorene in a 250 mL Erlenmeyer flask.
-
Dissolution: Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid). Heat to boiling on a hot plate with magnetic stirring.
-
Note: If solids remain after boiling, they are likely inorganic salts or di-nitro species. Perform a hot filtration through a pre-warmed funnel.[2]
-
-
Crystallization: Remove from heat. Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of hot acetic acid to clear the turbidity.
-
Cooling: Allow the flask to cool to room temperature undisturbed (2 hours), then place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter via vacuum (Buchner funnel). Wash the cake with cold 50% aqueous acetic acid , followed by a large volume of water to remove acid traces.
-
Drying: Dry in a vacuum oven at 60°C. Caution: Ensure all acetic acid is removed, as it can interfere with subsequent coupling reactions.
Protocol B: Purification of 2,7-Dinitrofluorene
Target: Isolation of the highly insoluble di-nitro species.[1]
-
Dissolution: Use Dimethylformamide (DMF) or Boiling Glacial Acetic Acid .[1]
-
Ratio: You may need 15-20 mL/g for acetic acid. DMF requires less but is harder to dry.
-
-
Reflux: Heat to reflux to ensure complete dissolution.[1][3]
-
Slow Cooling: Do not add water.[1] Allow the solution to cool very slowly to room temperature. The high lattice energy of the 2,7-isomer will drive precipitation.
-
Washing: Filter and wash with Ethanol (to remove DMF/Acetic acid).[1]
-
Safety Note: 2,7-DNF is a potent mutagen. Handle all solids and mother liquors in a fume hood with double-gloving.
References & Authority
-
Org. Syn. Coll. Vol. 2, p. 447 (1943). Preparation of 2-Nitrofluorene. (Describes the foundational nitration and purification via acetic acid).
-
Kuhn, R. et al. Chemische Berichte (Standard reference for nitro-aromatic solubility profiles).
-
National Toxicology Program (NTP). Testing Status of 2-Nitrofluorene. (Critical safety data regarding mutagenicity).
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (General authority on recrystallization of aromatics).
Disclaimer: Nitrofluorenes are suspected carcinogens and mutagens.[1][4] All procedures described above must be performed in a certified chemical fume hood using appropriate PPE (Personal Protective Equipment).
Sources
Validation & Comparative
1H NMR chemical shifts of 9-Isopropyl-2-nitro-9H-fluorene
An In-Depth Technical Guide to the 1H NMR Chemical Shifts of 9-Isopropyl-2-nitro-9H-fluorene: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for mapping the chemical environment of protons within a molecule. This guide provides a detailed analysis of the 1H NMR chemical shifts for 9-Isopropyl-2-nitro-9H-fluorene, a substituted polycyclic aromatic hydrocarbon.
Due to the limited availability of direct experimental spectra for this specific compound in public-domain literature, this guide will present a comprehensive, predictive analysis grounded in the established principles of NMR spectroscopy and supported by experimental data from closely related structural analogs. We will deconstruct the molecule to understand the electronic and steric influence of each substituent—the isopropyl group at the C9 position and the nitro group at the C2 position—on the fluorene backbone. This comparative approach allows for a robust estimation of the chemical shifts and provides a framework for interpreting future experimental data.
The Fluorene Scaffold: A Foundation for Comparison
The 1H NMR spectrum of the parent compound, 9H-fluorene, serves as our baseline. The aromatic protons of fluorene exhibit a characteristic pattern in the downfield region (typically 7.3-7.8 ppm), while the methylene protons at the C9 position (H9) appear as a singlet further upfield. The introduction of substituents dramatically perturbs this baseline, offering clues to the molecule's structure.
Part 1: Predicting the 1H NMR Spectrum of 9-Isopropyl-2-nitro-9H-fluorene
The structure of 9-Isopropyl-2-nitro-9H-fluorene combines the steric bulk of an isopropyl group at the bridgehead C9 carbon with the potent electron-withdrawing effects of a nitro group on one of the aromatic rings. These features lead to a complex and informative 1H NMR spectrum.
Key Influencing Factors:
-
Anisotropy and Ring Currents: The fused aromatic rings of the fluorene system generate a significant ring current effect. Protons located above or in the plane of the aromatic rings will experience shielding or deshielding, respectively.[1][2] This is particularly relevant for the protons of the C9-substituent.
-
Substituent Electronegativity: The electronegativity of substituents directly impacts the electron density around nearby protons. The electron-withdrawing nitro group (-NO₂) will deshield adjacent protons, shifting their signals downfield.
-
Steric Compression: When atoms or groups are forced into close proximity, their electron clouds repel each other. This "steric compression" can lead to significant deshielding of the involved protons, causing a downfield shift in their NMR signals.[3] The bulky isopropyl group at C9 is expected to cause such effects.
Predicted Chemical Shifts and Multiplicities:
1. Isopropyl Group Protons:
-
Methine Proton (CH): The single proton on the tertiary carbon of the isopropyl group is expected to be a septet (or multiplet) due to coupling with the six equivalent methyl protons. Its chemical shift will be influenced by its proximity to the aromatic rings. Based on data for similar 9-isopropylfluorene derivatives, this signal is predicted to appear around 3.0-3.2 ppm .[4]
-
Methyl Protons (CH₃)₂: The six protons of the two methyl groups are chemically equivalent and will appear as a doublet, coupling with the methine proton. Due to the steric hindrance at the C9 position, these methyl groups may experience different shielding environments compared to a less constrained isopropyl group, but a single doublet is the most likely outcome at room temperature. The predicted chemical shift is in the upfield region, around 0.5-0.7 ppm .[4]
2. C9-Proton (H9):
-
The proton directly attached to the C9 carbon is predicted to be a singlet, though it will be coupled to the isopropyl methine proton. This H9 signal is influenced by both the steric bulk and the electronic nature of the isopropyl group. In related 9-substituted fluorenes, the chemical shift of H9 is highly sensitive to the substituent. We predict this signal to be around 4.0-4.5 ppm .
3. Aromatic Protons: The eight aromatic protons will be the most complex region of the spectrum. The C2-nitro group breaks the molecule's symmetry, making all aromatic protons chemically distinct.
-
Protons on the Nitro-Substituted Ring (H1, H3, H4):
-
H1 and H3: These protons are ortho and para to the strongly electron-withdrawing nitro group. They will be significantly deshielded and shifted downfield. H1 is expected to be a doublet, and H3 a doublet of doublets. Their signals are predicted in the 8.2-8.5 ppm range.[5][6]
-
H4: This proton is meta to the nitro group and will be less affected, appearing as a doublet further upfield than H1 and H3, likely around 7.8-8.0 ppm .
-
-
Protons on the Unsubstituted Ring (H5, H6, H7, H8):
-
These protons will resemble the pattern of fluorene itself but will be influenced by the overall electronic changes and potential through-space effects from the C9-substituent. They are expected to appear as a series of doublets and triplets (or more complex multiplets) in the 7.3-7.9 ppm region.[7]
-
Part 2: Comparative Analysis with Structural Analogs
To validate our predictions, we compare them with the known experimental 1H NMR data of key structural analogs.
| Compound | H9 | Aromatic Protons (ppm) | Other Protons (ppm) | Reference |
| 9H-Fluorene | ~3.9 (s, 2H) | 7.3-7.8 (m, 8H) | - | [7] |
| 2-Nitrofluorene | ~4.0 (s, 2H) | 7.4-8.4 (m, 7H) | - | [5][8] |
| 9-Isopropyl-9-acetylfluorene | - | 7.3-7.9 (m, 8H) | 3.03 (sept, 1H, CH), 0.66 (d, 6H, CH₃) | [4] |
| Predicted: 9-Isopropyl-2-nitro-9H-fluorene | ~4.2 (t, 1H) | 7.3-8.5 (m, 7H) | 3.1 (sept, 1H, CH), 0.6 (d, 6H, CH₃) | - |
Table 1: Comparison of 1H NMR Chemical Shifts for 9-Isopropyl-2-nitro-9H-fluorene and its Analogs.
The data from 2-nitrofluorene confirms the strong deshielding effect of the nitro group, pushing aromatic signals past 8.0 ppm.[5][8] The data for 9-isopropyl-9-acetylfluorene provides a reliable estimate for the chemical shifts of the isopropyl group's protons when attached to the C9 position.[4] By synthesizing these data points, our prediction for the target molecule becomes more robust.
Part 3: Experimental Protocol for 1H NMR Acquisition
To obtain high-quality 1H NMR data for 9-Isopropyl-2-nitro-9H-fluorene, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid 9-Isopropyl-2-nitro-9H-fluorene.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solvating power for many organic compounds. Other solvents like Acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. TMS is defined as 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Shim the magnetic field to ensure homogeneity, which is critical for sharp spectral lines and accurate multiplicity patterns.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Acquire the spectrum at a constant, controlled temperature (e.g., 298 K).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the pure absorption mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0.00 ppm.[10]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the coupling constants (J-values) to elucidate the connectivity of the protons.
-
Caption: Workflow for 1H NMR Data Acquisition and Processing.
Conclusion
The 1H NMR spectrum of 9-Isopropyl-2-nitro-9H-fluorene is predicted to be complex and highly informative, with distinct signals for the isopropyl group, the C9 proton, and the seven unique aromatic protons. The electron-withdrawing nitro group causes a significant downfield shift for protons on its substituted ring, while the bulky isopropyl group at C9 influences both its own chemical environment and that of the nearby fluorenyl protons. By comparing these predictions with experimental data from analogous compounds like 2-nitrofluorene and other 9-substituted fluorenes, researchers can confidently assign the signals in an experimentally acquired spectrum. The detailed protocol provided herein offers a robust methodology for obtaining high-quality, reproducible data essential for the unambiguous structural confirmation required in modern chemical research.
References
-
Journal of the Chemical Society B: Physical Organic. High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Part III. 9-Substituted fluorenes. [Link]
-
ResearchGate. ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. [Link]
-
ResearchGate. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. [Link]
-
Tetrahedron. Steric effects in the proton magnetic resonance spectra of fluorenes and bifluorenyls. [Link]
-
PubChem. 2-Nitrofluorene. [Link]
-
IRIS Unibas. Stereomutation of Conformational Enantiomers of 9-Isopropyl-9-formylfluorene and Related Acyl Derivatives. [Link]
-
IJARCS. FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. [Link]
-
Journal of the American Chemical Society. Some 9-aryl fluorenes. Ring-current effects on nuclear magnetic resonance spectra, carbonium ions, and the 9-mesitylfluorenyl radical. [Link]
-
Organic & Biomolecular Chemistry. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. [Link]
-
Chemical Research in Toxicology. Regioselective hydroxylations of 2-nitrofluorene in vivo: a nuclear magnetic resonance study. [Link]
-
National Institutes of Health. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. [Link]
-
Molecules. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Beilstein Journals. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. [Link]
-
ResearchGate. (PDF) Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. [Link]
Sources
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- 5. 2-Nitrofluorene(607-57-8) 1H NMR [m.chemicalbook.com]
- 6. 2-Nitrofluorene | 607-57-8 | Benchchem [benchchem.com]
- 7. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]
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- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Guide: FTIR Spectroscopic Analysis of Nitro- vs. Amino-Fluorene Derivatives
Executive Summary
The reduction of nitro-fluorene derivatives (specifically 2-nitrofluorene) to their amino counterparts (2-aminofluorene) is a pivotal transformation in the synthesis of carcinogenic standards, dyes, and pharmaceutical intermediates. While NMR provides structural certainty, Fourier Transform Infrared Spectroscopy (FTIR) offers the most efficient, cost-effective method for real-time reaction monitoring and purity assessment.
This guide moves beyond basic spectral identification. It provides a mechanistic interpretation of vibrational modes, establishing a self-validating protocol to distinguish the electron-withdrawing nitro group (
Theoretical Basis & Spectral Logic
To interpret these spectra accurately, one must understand the electronic influence of the substituents on the aromatic fluorene system.
-
Nitro-Fluorene (
): The nitro group is strongly electron-withdrawing. It exhibits two distinct, high-intensity stretching vibrations derived from the N=O dipole. These are the "beacon" peaks for the starting material. -
Amino-Fluorene (
): The amino group is electron-donating via resonance. Its primary spectral signature is the N-H stretching vibration, which appears as a doublet due to symmetric and asymmetric modes.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
The "Dipole Switch"
The transition from Nitro to Amino represents a massive change in the molecular dipole moment.
-
Nitro: Rigid, polar N-O bonds create strong absorption at lower frequencies (1300-1550 cm⁻¹).
-
Amino: N-H bonds are lighter and vibrate at much higher frequencies (3300-3500 cm⁻¹).
Experimental Protocol: Data Acquisition
Standardization is the bedrock of reproducibility. Follow this workflow to minimize artifacts.
Sample Preparation
For fluorene derivatives, which are typically solid powders, two methods are acceptable. Attenuated Total Reflectance (ATR) is recommended for routine monitoring due to speed and safety (minimizing handling of potentially carcinogenic dust).
| Method | Protocol | Advantage | Disadvantage |
| Diamond ATR | Apply ~2 mg of solid directly to the crystal. Apply high pressure clamp to ensure contact. | < 1 min prep; Easy cleaning; No hygroscopic interference. | Lower signal-to-noise ratio than KBr; Peak shifts (~2-4 cm⁻¹) possible. |
| KBr Pellet | Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons for 2 mins to form a transparent disc. | High resolution; Classic transmission mode (literature standard). | Time-consuming; KBr absorbs moisture (water interferes with NH region). |
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Sufficient for solid-state broad bands).
-
Scans: 32 scans (ATR) or 16 scans (Transmission).
-
Range: 4000 – 600 cm⁻¹.
-
Background: Air background (for ATR) must be collected immediately prior to sample.
Comparative Spectral Analysis
The following table summarizes the diagnostic peaks required to confirm the identity of the derivatives.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Nitro-Fluorene (Starting Material) | Amino-Fluorene (Product) | Signal Strength |
| Nitro ( | Asymmetric Stretch ( | 1500 - 1530 cm⁻¹ | Absent | Strong |
| Symmetric Stretch ( | 1330 - 1350 cm⁻¹ | Absent | Strong | |
| C-N Stretch (Ar- | ~870 cm⁻¹ | Absent | Medium | |
| Amino ( | Asymmetric Stretch ( | Absent | 3420 - 3460 cm⁻¹ | Medium |
| Symmetric Stretch ( | Absent | 3330 - 3360 cm⁻¹ | Medium | |
| Scissoring (Bending) ( | Absent | 1620 - 1630 cm⁻¹ | Medium/Strong | |
| C-N Stretch (Ar- | Absent | 1260 - 1310 cm⁻¹ | Strong | |
| Fluorene Core | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | 3000 - 3100 cm⁻¹ | Weak |
| Aromatic Ring C=C | 1600, 1450 cm⁻¹ | 1600, 1450 cm⁻¹ | Variable |
Critical Note: The appearance of the doublet in the 3300-3500 cm⁻¹ region is the definitive proof of primary amine formation. A single peak here would indicate a secondary amine (incomplete reaction or side product).[1]
Reaction Monitoring Workflow
The following diagram illustrates the logical decision tree for monitoring the reduction reaction (e.g., using Zn/HCl or catalytic hydrogenation).
Figure 1: Logical workflow for monitoring the reduction of nitro-fluorene to amino-fluorene via FTIR.
Mechanistic Insight for the Analyst
-
The "Disappearing Act": The first sign of reaction progress is not the appearance of the amine, but the decrease of the symmetric nitro stretch at ~1350 cm⁻¹. This band is often isolated and easier to integrate than the asymmetric stretch, which may overlap with aromatic ring modes.
-
The "Intermediate" Trap: If you observe a broad, single peak around 3200-3300 cm⁻¹ (O-H region) combined with a weak amine signal, you may have formed a hydroxylamine intermediate (R-NH-OH) or have residual water in the sample. Dry the sample thoroughly and re-scan.
-
The "Doublet" Validation: The primary amine (
) must show two bands (symmetric and asymmetric stretching).[1] If you only see one band in the 3300-3400 cm⁻¹ region, you may have formed a secondary amine or the resolution is too low.
References
-
National Institutes of Health (NIH) - PubChem. 2-Nitrofluorene Compound Summary. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]
-
NIST Chemistry WebBook. Infrared Spectroscopy Data for Fluorene Derivatives. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for peak assignment validation). [Link]
Sources
Comparative Reactivity Guide: 9-Isopropylfluorene vs. 9-Ethyl-2-nitrofluorene
[1][2]
Executive Summary
This guide provides a technical analysis comparing the chemical and biological reactivity of 9-isopropylfluorene (9-iPr-Fl) and 9-ethyl-2-nitrofluorene (9-Et-2-NF) .[1][2] While both share the fluorenyl core, their reactivity profiles are diametrically opposed due to the interplay of steric hindrance and electronic effects.
-
9-Isopropylfluorene acts as a sterically hindered, electron-rich hydrocarbon .[1][2] Its reactivity is dominated by the bulk of the isopropyl group, which retards nucleophilic attack and destabilizes carbanions, while the alkyl group provides marginal stabilization to carbocation intermediates (relative to the anti-aromatic fluorenyl cation baseline).
-
9-Ethyl-2-nitrofluorene acts as an acidic, electron-deficient electrophile .[1][2] The 2-nitro group dramatically increases the acidity of the C9-proton (enabling facile deprotonation) but severely destabilizes any potential carbocation intermediates. Biologically, it possesses a distinct mutagenic pathway via nitro-reduction.[1][2]
Electronic & Steric Architecture
The divergence in reactivity stems from the substituents modifying the fluorene scaffold's "Bay Region" (C9) and the aromatic system.
9-Isopropylfluorene (9-iPr-Fl)[1][2]
-
Steric Profile: The 9-isopropyl group is bulky (
-value ~2.15).[1][2] It introduces significant B-strain (back-strain), forcing the C9-H bond out of planarity and hindering the approach of bases or nucleophiles. -
Electronic Effect: The isopropyl group exerts a positive inductive effect (+I), increasing electron density at C9.
-
Consequence: The +I effect destabilizes the formation of a negative charge (carbanion) at C9, making the molecule less acidic than unsubstituted fluorene. Conversely, it offers hyperconjugative stabilization to radical or cationic intermediates, although the anti-aromaticity of the fluorenyl cation (4n
-system) remains a high energetic barrier.
9-Ethyl-2-nitrofluorene (9-Et-2-NF)[1][2]
-
Steric Profile: The 9-ethyl group is less bulky than isopropyl, allowing for greater conformational freedom. The 2-nitro group is planar and conjugated with the biphenyl system.
-
Electronic Effect: The 2-nitro group is a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1][2]
-
Consequence: The -M effect delocalizes electron density from the ring, significantly stabilizing the C9-carbanion upon deprotonation. This makes 9-Et-2-NF a relatively strong carbon acid (C-H acid).[1][2] Conversely, the EWG nature makes the formation of a C9-carbocation (electron-deficient species) energetically inaccessible.
Chemical Reactivity Profile
Acidity (C-H Activation)
The most distinct chemical difference lies in the pKa of the C9 proton.
| Compound | Estimated pKa (DMSO) | Reactivity with Base | Mechanism |
| 9-Isopropylfluorene | ~23.5 – 24.5 | Low. Requires strong bases (e.g., | Deprotonation yields a destabilized, sterically crowded anion.[1][2] |
| 9-Ethyl-2-nitrofluorene | ~17.0 – 18.0 | High. Deprotonates with moderate alkoxides (e.g., NaOEt, KOtBu).[1][2] | The 2-nitro group stabilizes the anion via extensive resonance delocalization.[1] |
Causality: The nitro group acidifies the C9-H by ~5-6 log units compared to the isopropyl derivative. This allows 9-Et-2-NF to undergo alkylation or condensation reactions under much milder conditions.[1][2]
Nucleophilic Substitution (Solvolysis Potential)
In solvolysis reactions (e.g., of the corresponding 9-bromo derivatives), the formation of the intermediate carbocation is the rate-limiting step.
-
9-iPr-Fl Derivative: Reacts faster.[1][2] The isopropyl group helps stabilize the developing positive charge via hyperconjugation, and the ionization relieves the steric strain (B-strain) of the sp3 center. However, the reaction is still sluggish compared to non-cyclic analogs because the resulting 9-fluorenyl cation is anti-aromatic (4n
electrons). -
9-Et-2-NF Derivative: Essentially inert.[1][2] The 2-nitro group withdraws electron density, further destabilizing the already anti-aromatic cation. SN1 pathways are effectively shut down.
Biological Reactivity (Mutagenicity)[2]
-
9-Et-2-NF: Highly reactive in biological systems.[1][2] It follows the "Nitro-Reduction Pathway":
-
9-iPr-Fl: Lacks the nitro "trigger."[2] It is generally non-mutagenic in the Ames test unless activated by specific P450 oxidation at the benzylic position, but it does not form the potent DNA-adducting nitrenium species.
Visualization of Reactivity Pathways
The following diagram contrasts the dominant reactive pathways for both compounds.
Figure 1: Mechanistic divergence.[2] 9-iPr-Fl favors cationic/neutral pathways (blue), while 9-Et-2-NF favors anionic or reductive metabolic pathways (red).[1][2]
Experimental Protocols
Protocol: Comparative C-H Acidity (Deprotonation)
This assay validates the acidity difference by measuring the rate of deuterium exchange or anion color formation.
Reagents:
Workflow:
-
Preparation: Dissolve 10 mg of each substrate in 0.5 mL DMSO-d6 in separate NMR tubes.
-
Base Addition: Add 1.0 equivalent of KOtBu solution to both tubes under inert atmosphere (
). -
Observation:
-
9-Et-2-NF: Immediate color change to deep red/purple (formation of the delocalized nitronate-fluorenide anion).[1][2] NMR shows disappearance of C9-H signal within seconds.[1][2]
-
9-iPr-Fl: No immediate color change or very faint yellow.[1][2] NMR shows C9-H signal persists; deprotonation is negligible at room temperature with this base strength/steric hindrance.[1][2]
-
-
Validation: Quench with
. 9-Et-2-NF will show >95% deuterium incorporation at C9. 9-iPr-Fl will show <5%.[1][2]
Protocol: Mutagenicity Screening (Ames Test)
To confirm the biological reactivity difference.[1][2]
Method: Salmonella typhimurium reverse mutation assay (Strain TA98).[1][2]
References
-
Bordwell, F. G. (1988).[1][2][3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link[2]
-
Streitwieser, A., & Chu, F. (1976).[1][2] Carbon acidity of 9-alkylfluorenes.[1][2] Journal of Organic Chemistry. (Establishes the effect of alkyl groups on fluorene acidity).
-
Möller, L. (1994).[1][2] In vivo metabolism and genotoxic effects of nitrated polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 4), 139–146.[2] Link
-
Olah, G. A., et al. (2021).[1][2][4] Isolation of an Antiaromatic 9-Hydroxy Fluorenyl Cation. Chemistry – A European Journal.[1][2] (Discusses the anti-aromatic instability of fluorenyl cations). Link[2]
-
Kevill, D. N., & D'Souza, M. J. (2011).[2] Detailed Analysis for the Solvolysis of Isopropenyl Chloroformate. International Journal of Molecular Sciences. (Provides context on solvolysis rates and solvent effects). Link
A Comparative Guide to the Crystal Structure Analysis of Sterically Hindered Nitrofluorenes
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), material properties, and rational drug design are built. The fluorene scaffold, a privileged structure in medicinal chemistry and materials science, presents unique analytical challenges when substituted with both sterically demanding groups (e.g., tert-butyl) and electronically significant moieties like the nitro group.
Steric hindrance can drastically influence molecular conformation, crystal packing, and ultimately, the physicochemical properties of the compound. The nitro group, a strong electron-withdrawing entity, further complicates this by introducing strong dipole moments and potential for specific intermolecular interactions. This guide provides an in-depth comparison of the analytical techniques available for the complete structural elucidation of these challenging molecules, grounded in field-proven insights and experimental data. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) remains the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[1] It provides an unambiguous 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. For sterically hindered nitrofluorenes, SC-XRD is the only technique that can definitively reveal the molecule's conformation in the solid state and illustrate how bulky substituents and nitro groups orchestrate the crystal packing through intermolecular interactions.
The primary challenge, however, lies in obtaining diffraction-quality single crystals, a process often thwarted by the very steric hindrance we aim to study. Bulky groups can inhibit the ordered, periodic arrangement necessary for crystal lattice formation.
Experimental Protocol: SC-XRD Analysis
-
Crystal Growth (The Critical Step) :
-
Rationale : The slow evaporation of a saturated solution is the most common method for growing single crystals of organic molecules. The choice of solvent is critical; an ideal solvent will dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation. For a nonpolar fluorene backbone with bulky alkyl groups, a solvent system of moderate polarity is a logical starting point.
-
Procedure :
-
Dissolve the synthesized sterically hindered nitrofluorene (e.g., 2,7-di-tert-butyl-9-nitrofluorene) in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like chloroform/cyclohexane) in a clean vial.[2]
-
Loosely cap the vial to allow for slow evaporation over several days to weeks in a vibration-free environment.
-
Monitor periodically for the formation of small, well-formed crystals with sharp edges and clear faces.
-
-
-
Crystal Mounting and Data Collection :
-
Rationale : A suitable crystal must be selected and mounted on a goniometer head for data collection. The crystal is cooled under a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Procedure :
-
Under a microscope, select a single crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop.
-
Mount the loop on the diffractometer's goniometer head and place it within the cold stream (typically 100 K).
-
Center the crystal in the X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[3]
-
Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.
-
-
-
Structure Solution and Refinement :
-
Rationale : The collected diffraction pattern is used to determine the unit cell dimensions and space group. "Direct methods" are then used to solve the phase problem and generate an initial electron density map. This initial model is then refined against the experimental data.
-
Procedure :
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Solve the structure using software like SHELXT to obtain an initial atomic model.[4]
-
Refine the model using full-matrix least-squares on F² with software like SHELXL.[4] This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final model is validated using metrics like the R1 factor, wR2, and Goodness-of-Fit (Goof).
-
-
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for SC-XRD analysis.
Part 2: A Comparative Analysis of Alternative & Complementary Techniques
While SC-XRD is definitive, its reliance on high-quality single crystals makes it imperative to have alternative and complementary techniques. These methods are crucial when crystallization fails or when a more holistic understanding of the molecule's behavior in different states is required.
Powder X-ray Diffraction (PXRD)
When single crystals are elusive, PXRD is the primary alternative. It is performed on a polycrystalline (powder) sample, which is much easier to obtain.[5]
-
Core Principle : PXRD provides a one-dimensional diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.[6] While it is very challenging to solve a complex molecular structure ab initio from PXRD data alone, it is invaluable for identifying crystalline phases, determining purity, and studying polymorphism.[1]
-
Causality : For sterically hindered nitrofluorenes, if different crystallization attempts yield different crystal habits, PXRD can rapidly confirm whether they are the same polymorphic form. It is also the primary tool to compare a synthesized batch against a known reference standard.
-
Limitations vs. SC-XRD : PXRD data is a 1D projection of the 3D reciprocal lattice, leading to significant peak overlap and loss of information. This makes solving a novel structure of a low-symmetry, complex organic molecule extremely difficult compared to SC-XRD.
-
Sample Preparation : Gently grind the crystalline material to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.
-
Mounting : Pack the powder into a sample holder or onto a zero-background sample plate.
-
Data Collection : Place the sample in a powder diffractometer. Collect the diffraction pattern by scanning a detector over a range of 2θ angles while irradiating the sample with a monochromatic X-ray beam.
-
Data Analysis : Compare the resulting diffractogram (Intensity vs. 2θ) to reference patterns from databases or to patterns calculated from a known single-crystal structure.
Spectroscopic Methods: Probing Conformation and Environment
Spectroscopy provides data on molecular structure and conformation averaged over a large ensemble of molecules, either in the solid state or in solution.[7]
-
Core Principle : ssNMR probes the local chemical environment of NMR-active nuclei (e.g., ¹³C, ¹⁵N, ¹H) in a solid sample. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids.[8][9]
-
Causality : For a nitrofluorene, ¹³C ssNMR can distinguish between different polymorphs, as the carbon chemical shifts are highly sensitive to the crystal packing environment. If the compound is isotopically labeled with ¹⁵N, ssNMR can directly probe the environment of the nitro group, providing valuable information complementary to diffraction methods.
-
Complement to XRD : Where XRD provides long-range periodic order, ssNMR provides short-range information about local structure and dynamics. It is also a powerful tool for characterizing amorphous or disordered materials that do not produce sharp XRD patterns.[9]
-
Core Principle : High-resolution solution NMR is used to determine the molecular structure and conformation in solution. For conformational analysis, the Nuclear Overhauser Effect (NOE) is paramount. An NOE between two protons indicates they are close in space (< 5 Å), regardless of their bonded connectivity.
-
Causality : For a sterically hindered nitrofluorene, the bulky groups may force the molecule to adopt a specific twisted or folded conformation in solution. For example, an NOE between a proton on a tert-butyl group and a proton on the fluorene ring can provide definitive proof of a particular rotational conformation (rotamer) that is preferred in solution.[10]
-
Comparison to Solid-State : Comparing the solution conformation from NMR with the solid-state conformation from SC-XRD is critical. The conformations may be identical, or the crystal packing forces in the solid state may "lock" the molecule into a conformation that is not the lowest energy one in solution.
Computational Modeling: Density Functional Theory (DFT)
-
Core Principle : DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules. It can be used to perform geometry optimizations, predict stable conformers, calculate relative energies, and simulate spectroscopic data (IR, Raman, NMR).[11]
-
Causality : For a sterically hindered nitrofluorene, a conformational energy map can be calculated by rotating flexible bonds (e.g., the C-NO₂ bond). This can predict the lowest-energy conformer in the gas phase. This in silico data can then be compared to the experimental results from SC-XRD (solid state) and NMR (solution).[12]
-
Synergy with Experiment : DFT is most powerful when used in concert with experimental data. For example, DFT can help assign complex NMR spectra or interpret the vibrational modes seen in an IR spectrum. If SC-XRD reveals an unusual conformation, DFT can calculate its energy relative to other possible conformers to determine if it is a high-energy state stabilized by crystal packing.[13]
Part 3: Integrated Strategy and Data Synthesis
A truly comprehensive structural analysis relies not on a single technique, but on the intelligent integration of data from multiple sources. Each method provides a unique piece of the puzzle, and their combination provides a self-validating and complete picture.
Comparative Summary of Techniques
| Technique | Sample Requirement | Information Obtained | Strengths | Limitations |
| SC-XRD | Single crystal (~0.1 mm) | Absolute 3D structure, bond lengths/angles, packing | Unambiguous, definitive structure determination[1] | Crystal growth can be difficult/impossible |
| PXRD | Polycrystalline powder | Crystalline phase ID, purity, polymorphism | Fast, requires small amount of sample, non-destructive[6] | Does not provide atomic coordinates for unknown complex structures |
| ssNMR | Solid powder (mg) | Local chemical environment, dynamics, polymorphism | Powerful for amorphous/disordered solids, complements XRD[8] | Lower resolution than solution NMR, may require isotopic labeling |
| Solution NMR | Soluble sample (mg) | Connectivity, solution-state conformation (via NOE) | Excellent for determining structure in a biologically relevant medium | Provides an averaged structure; conformation may differ from solid state |
| DFT | None (computational) | Conformational energies, simulated spectra, electronic properties | Predictive power, aids in interpreting experimental data[11] | Accuracy depends on functional/basis set; gas-phase model may not reflect condensed phase |
Decision-Making Workflow for Structural Analysis
This flowchart guides the researcher in selecting the appropriate analytical path based on the available sample and the desired information.
Caption: Decision-making workflow for analysis.
By combining these methods, a researcher can confidently report the definitive solid-state structure of a sterically hindered nitrofluorene, understand its preferred conformation in solution, and rationalize the energetic factors governing its behavior. This integrated approach embodies the principles of scientific integrity, providing a trustworthy and authoritative structural characterization essential for advancing research and development.
References
-
Buanz, A. B. M., & Gaisford, S. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Journal of Pharmaceutical Sciences, 103(2), 360-372. [Link]
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Boese, R., Benet-Buchholz, J., Stanger, A., Tanaka, K., & Toda, F. (1999). The crystal and molecular structure of 2,7-di-tert-butyl-4,5,9,10-tetraphenylbenzo[1,2,:4,5]dicyclobutadiene: an exceptionally long C–C aromatic bond. Chemical Communications, (4), 319-320. [Link]
-
Joo, S., et al. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Journal of Magnetic Resonance, 360, 107646. [Link]
-
Zhang, J., et al. (2010). Synthesis technique and crystal structure of HNF. Chinese Journal of Energetic Materials, 18(4), 382-386. [Link]
-
National Magnetic Resonance Facility at Madison. (n.d.). Solid State NMR (SSNMR). University of Wisconsin-Madison. [Link]
-
Bruker Corporation. (n.d.). Solid-State NMR | Characterizing Polymorphs and Amorphous Form. Bruker. [Link]
-
ResearchGate. (n.d.). X-ray diffraction patterns produced by 2FN and 3FN formulations. [Link]
-
Isabelle, D., et al. (2010). A TD-DFT investigation of two-photon absorption of fluorene derivatives. Physical Chemistry Chemical Physics, 12(41), 13641-13649. [Link]
-
National High Magnetic Field Laboratory. (n.d.). Solid-State Capabilities & Techniques. Florida State University. [Link]
-
Wang, Y., et al. (2022). Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. Molecules, 27(1), 253. [Link]
-
Niculaua, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. International Journal of Molecular Sciences, 24(16), 12965. [Link]
-
McKay, G., et al. (2024). 19F solid-state nuclear magnetic resonance as a tool to study the bioaccumulation of per- and polyfluoroalkyl substances in murine tissue samples. Environmental Science: Advances. [Link]
-
Herbert, J. M. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics, e2136001. [Link]
-
Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]
-
Uhl, E. (2022). Shape Matters: Characterization of Weak Interactions and Macrocycles by Conformational Analysis. DiVA portal. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,7-Di-tert-butylfluorene. PubChem Compound Database. [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]
-
Lindner, S., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. [Link]
-
Martin, F. A., et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 12. [Link]
-
González-Villar, S., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Inorganics, 10(1), 10. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 2,7-Di(tert-butyl)pyreno[4,5-c:9,10-c ']difuran and Derived Pyrenophanes. [Link]
-
Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Pharmaceutics, 13(6), 849. [Link]
-
Todorovic, D., et al. (2001). Conformational studies on (+)-anatoxin-a and derivatives. Journal of Molecular Structure: THEOCHEM, 540(1-3), 137-145. [Link]
-
Gembicky, M., et al. (2023). Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate. IUCrData, 8(11). [Link]
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Ülküseven, B., et al. (2006). Spectroscopic study, antimicrobial activity and crystal structures of N-(2-hydroxy-5-nitrobenzalidene)4-aminomorpholine and N-(2-hydroxy-1-naphthylidene)4-aminomorpholine. Journal of Molecular Structure, 794(1-3), 158-166. [Link]
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Okoro, C. O., et al. (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Current Medicinal Chemistry, 10(3), 223-229. [Link]
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Spectroscopy. (2012). Spectroscopy, 27(3). [Link]
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Naveen, S., et al. (2012). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Journal of Molecular Structure, 1020, 159-165. [Link]
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Alfred University. (n.d.). Journal of crystallographic and spectroscopic research. Alfred University Libraries. [Link]
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National Center for Biotechnology Information. (n.d.). 2,7-Di-tert-butyl-9H-fluorene-9-one. PubChem Compound Database. [Link]
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Conformational Analysis. (n.d.). Course notes. [Link]
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ResearchGate. (2025). Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Part II: 1-(O-Nitrophenyl)-2-Phenyl-1h-4,5,6,7-Tetrahydro-1,3-Diazepine. [Link]
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Rohde, J. U., et al. (2003). Crystallographic and spectroscopic characterization of a nonheme Fe(IV)-O complex. Science, 299(5609), 1037-1039. [Link]
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Li, Y., et al. (2014). A novel synthesis of nitroform by the nitrolysis of cucurbituril. Chinese Journal of Energetic Materials, 22(6), 785-788. [Link]
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Al-Abdullah, E. S., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Groups. ACS Omega, 6(45), 30465-30482. [Link]
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Sheng, L., et al. (2013). Synthesis, Crystal Structures and Urease Inhibition of N '-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N '-(4-Nitrobenzylidene). Zeitschrift für anorganische und allgemeine Chemie, 639(10), 1856-1861. [Link]
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Safety Operating Guide
Personal protective equipment for handling 9-Isopropyl-2-nitro-9H-fluorene
Topic: Personal protective equipment for handling 9-Isopropyl-2-nitro-9H-fluorene Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Executive Safety Directive
Status: High-Potency Mutagenic Intermediate (Presumed) Immediate Action: Handle as a Category 1B Carcinogen/Mutagen .[1]
As of 2026, specific toxicological data for 9-Isopropyl-2-nitro-9H-fluorene is limited in public repositories.[1] However, based on the Structure-Activity Relationship (SAR) with its parent compound, 2-Nitrofluorene (CAS 607-57-8) , and the lipophilic nature of the isopropyl substitution, you must apply the Precautionary Principle .
The Scientific Rationale: The core hazard lies in the nitro-aromatic moiety . 2-Nitrofluorene is a known mutagen (IARC Group 2B) that undergoes metabolic reduction to N-hydroxy-2-aminofluorene, a potent DNA-adduct former. The addition of a 9-isopropyl group increases the molecule's lipophilicity (LogP), theoretically enhancing its ability to penetrate the stratum corneum (skin barrier) and cell membranes compared to the non-substituted parent.
Do not rely on standard laboratory safety protocols. Standard nitrile gloves may offer insufficient protection against solutions of this compound in organic solvents.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation, the two primary routes of exposure for lipophilic nitro-aromatics.
| PPE Category | Standard Protocol (Solid Handling) | High-Risk Protocol (Solubilized/Stock Solutions) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer, 4 mil inner).[1] Change every 30 mins. | Laminate Liner (Silver Shield/4H) under Nitrile outer glove.[1] | Nitro-aromatics can permeate nitrile in <15 mins when dissolved in acetone/DCM.[1] Laminate offers >4hr breakthrough.[1] |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s).[1] N95 mask (backup only). | Fume Hood mandatory.[1] P100/N100 Respirator if hood failure occurs.[1] | Powders are electrostatic; the isopropyl group does not prevent aerosolization.[1] |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeves .[1] | Tyvek Coverall (Disposable) or chemically resistant apron.[1] | Cotton absorbs liquids, keeping them against the skin. Tyvek repels.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[1] | Face Shield + Goggles.[1] | Risk of splash is higher with solvents.[1] Corneal absorption is rapid.[1] |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter and solvent carrier.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2] Note the escalation to laminate gloves for chlorinated solvents.
Operational Handling Protocol
This protocol uses a "Self-Validating" approach.[1] If you cannot perform a step (e.g., cannot locate laminate gloves), the protocol dictates an automatic STOP .
Phase A: Pre-Operational Prep[1]
-
Engineering Check: Verify Fume Hood certification is <1 year old.[1] Confirm sash is at the safe working height.[1]
-
Decontamination Prep: Prepare a "Decon Zone" inside the hood with pads soaked in 10% Bleach (Sodium Hypochlorite) or a specific surfactant cleaner.[1] Note: Bleach oxidizes nitro-aromatics; ensure compatibility with other reagents.[1]
-
Static Control: 9-Isopropyl-2-nitro-9H-fluorene powder is likely electrostatic.[1] Place an ionizing bar or anti-static gun near the balance to prevent powder dispersal.[1]
Phase B: Weighing & Solubilization[1]
-
Donning: Put on inner laminate gloves (if using solvents)
outer nitrile gloves lab coat Tyvek sleeves (taped to gloves).[1] -
Weighing:
-
Solubilization:
Phase C: Waste & Doffing[1][3][4][5]
-
Primary Waste: All liquids go into "High Hazard - Carcinogen" waste streams.[1]
-
Solid Waste: Weigh boats, pipettes, and outer gloves go into a double-bagged solid waste container labeled "Cytotoxic/Mutagenic."[1]
-
Doffing Sequence:
Emergency Response Workflow
In the event of exposure, speed is critical.[6] The lipophilic nature of the 9-isopropyl group means skin residence time is the enemy.
Figure 2: Emergency response workflow emphasizing immediate decontamination steps.
Disposal & Deactivation
Disposal Principle: Cradle-to-Grave tracking.[1]
-
Liquids: Do not mix with general organic waste if possible. Segregate into "Carcinogenic Waste" bottles.
-
Solids: Incineration is the only acceptable disposal method for nitrofluorene derivatives.[1]
-
Spill Cleanup:
References
-
National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: Nitroarenes (Selected). U.S. Department of Health and Human Services.[1][7] Retrieved from [Link][1]
-
International Agency for Research on Cancer (IARC). (2013).[1] Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]
-
PubChem. (n.d.).[1] 2-Nitrofluorene (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1][8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
